![molecular formula C12H10ClNO3 B2725546 Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate CAS No. 70271-77-1](/img/structure/B2725546.png)
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is a chemical compound .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-((4-Chlorophenylamino)methylene)malonic acid diethyl ester .Molecular Structure Analysis
The molecular formula of this compound is C12H10ClNO3. It has a molecular weight of 251.67 .Scientific Research Applications
Synthesis and Derivatives in Antimicrobial Agents
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate and its derivatives have been extensively studied for their antimicrobial properties. Abdel-Mohsen (2014) synthesized derivatives of this compound, demonstrating significant to moderate antimicrobial activity against various bacteria and fungi, highlighting its potential as an antimicrobial agent (Abdel-Mohsen, 2014).
Role in Anticoccidial Activity
The compound has been used to synthesize novel derivatives with anticoccidial activities. Zou et al. (2009) designed and synthesized ethyl 6-substitutedbenzyloxy-7-alkoxy-4-hydroxyquinoline-3-carboxylates, which showed anticoccidial activities against Eimeria tenella in chickens, suggesting its use in veterinary medicine (Zou et al., 2009).
Antifungal and Antiviral Potential
Research has shown that derivatives of this compound have potential antifungal and antiviral applications. For instance, Farrayeh et al. (2013) found that a derivative exhibited good antifungal activity against C. albicans, indicating its potential in antifungal therapies (Farrayeh et al., 2013). Liu et al. (2008) synthesized derivatives that showed excellent inhibitory activity against the replication of hepatitis B virus DNA in vitro, suggesting its potential in antiviral therapies (Liu et al., 2008).
Application in Organic Chemistry and Spectroscopic Studies
The compound has also been involved in various organic chemistry studies and spectroscopic applications. Yahyazadeh et al. (2022) synthesized new azo dyes derived from 6-ethyl-4-hydroxyquinoline-2(1H)-one, demonstrating its role in dye chemistry and spectroscopy (Yahyazadeh et al., 2022).
Antitumor Activities
Studies have explored the antitumor properties of derivatives of this compound. Regal et al. (2020) assessed the cytotoxic activities of derivatives against various cancer cell lines, indicating its potential in cancer research (Regal et al., 2020).
Safety and Hazards
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate has a GHS07 safety classification. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312+P330, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 6-chloro-4-oxo-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZXBXREXPKTCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30990485 | |
Record name | Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70271-77-1 | |
Record name | Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 6-CHLORO-4-HYDROXY-3-QUINOLINECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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